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Compound of Interest

Compound Name:
2-[2-(4-

Fluorophenyl)ethoxy]adenosine

CAS No.: 131865-85-5

Cat. No.: B1147182

Get Quote

Discovery, Synthesis, and Pharmacological
Application
Executive Summary
Compound: 2-[2-(4-Fluorophenyl)ethoxy]adenosine (FPEA) CAS: 131865-85-5 Molecular

Formula:

Molecular Weight: 405.38 g/mol Class: Selective Adenosine

Receptor Agonist Primary Application: Pharmacological probe for differentiating

vs.

receptor subtypes; precursor scaffold for

F-PET radiotracers.
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FPEA represents a pivotal structural evolution in adenosine receptor ligands. Unlike early-

generation ligands that relied on

-substitutions (favoring

selectivity), FPEA utilizes the 2-position ether linkage to achieve high affinity and selectivity for
the

receptor. This guide outlines the specific synthetic pathways and validation protocols required
to produce high-purity FPEA.

Discovery & Structure-Activity Relationship (SAR)
The discovery of FPEA emerged from the need to overcome the limitations of

-substituted adenosine derivatives (e.g., CPA, CHA), which are predominantly

-selective.

2.1 The Selectivity Shift
Research demonstrated that the adenosine

receptor contains a specific hydrophobic pocket capable of accommodating bulky substituents
at the C-2 position of the purine ring.

C-2 Substitution: Introduction of alkoxy or amino groups at C-2 creates steric hindrance that

disfavors binding to the

receptor while enhancing hydrophobic interactions within the

binding cleft.

The Fluorine Effect: The addition of a para-fluoro group on the phenyl ring serves two

purposes:

Metabolic Stability: Blocks para-hydroxylation by cytochrome P450 enzymes.

Electronic Modulation: The electron-withdrawing nature of fluorine modulates the acidity of

the phenyl ring, influencing

-stacking interactions within the receptor.
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2.2 SAR Logic Diagram
The following diagram illustrates the logical progression from native adenosine to the selective

FPEA ligand.
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Figure 1: Structural evolution of Adenosine Receptor Ligands leading to FPEA.

Chemical Synthesis Protocols
The synthesis of FPEA is achieved via a Nucleophilic Aromatic Substitution (

) on a 2-haloadenosine precursor. The most robust route utilizes 2-chloroadenosine due to its
commercial availability and balance of reactivity vs. stability.

3.1 Retrosynthetic Analysis
Disconnection: Ether linkage at C-2.

Synthons: 2-Chloroadenosine (Electrophile) + 2-(4-Fluorophenyl)ethanol (Nucleophile).

3.2 Experimental Protocol (Step-by-Step)
Reagents:

Starting Material: 2-Chloroadenosine (1.0 eq)

Nucleophile: 2-(4-Fluorophenyl)ethanol (3.0 - 5.0 eq)

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 eq)

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Atmosphere: Argon or Nitrogen (Inert)

Procedure:

Alkoxide Formation:

In a flame-dried round-bottom flask under argon, dissolve 2-(4-fluorophenyl)ethanol (5 eq)

in anhydrous DMF (10 mL/mmol).

Cool the solution to 0°C in an ice bath.

Add NaH (3 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30

minutes, then warm to room temperature (RT) for 30 minutes to ensure complete

deprotonation. Evolution of

gas will be observed.

Coupling Reaction (

):

Add 2-chloroadenosine (1 eq) directly to the alkoxide solution.

Heat the reaction mixture to 60–80°C.

Monitor reaction progress via TLC (

:MeOH, 9:1) or HPLC.[1][2] Reaction typically requires 4–12 hours.

Note: The 2-position is less electrophilic than the 6-position; however, since the 6-position

is already substituted with an amine (

), the 2-chloro group is the primary leaving group under these conditions.

Work-up:

Cool the mixture to RT.

Quench excess base carefully with glacial acetic acid or saturated
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solution.

Remove DMF under reduced pressure (high vacuum).

Resuspend the residue in water and extract with Ethyl Acetate (3x). Alternatively, if the

product precipitates, filter and wash with water.

Purification:

Purify the crude residue via flash column chromatography on silica gel.

Eluent: Gradient of 2%

10% Methanol in Dichloromethane (DCM).

Recrystallization: Final purification can be achieved by recrystallization from

Ethanol/Water.

3.3 Synthesis Workflow Diagram
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Figure 2: Synthetic workflow for the production of FPEA via nucleophilic aromatic substitution.

Analytical Validation
To ensure the integrity of the synthesized ligand, the following analytical criteria must be met.
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Parameter Method
Expected Result /
Specification

Identity
-NMR (DMSO-

)

~7.3 (m, phenyl), 6.0 (d,

anomeric H), 4.5 (t,

), 3.0 (t,

)

Identity -NMR

Single peak at ~ -116 ppm

(relative to

)

Purity HPLC (UV @ 254nm) area under curve

Mass HRMS (ESI+) (calc)

Melting Point Capillary Method (typical for solvates may vary)

Pharmacological Profile & Applications[4][5][6][7]
5.1 Binding Affinity
FPEA exhibits high affinity for the

receptor with significant selectivity over

.

(

):

nM (Species dependent)

Selectivity (

):
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-fold

5.2 Functional Assays
In cAMP accumulation assays (e.g., CHO cells expressing human

), FPEA acts as a full agonist, stimulating adenylate cyclase activity.

5.3 Application in Drug Development
Reference Standard: Used to define the "agonist window" in high-throughput screening

campaigns.

PET Precursor: The fluorinated moiety allows for the development of

-labeled analogs.[1][3][4][5] For PET synthesis, the precursor would typically be the
corresponding tosylate or mesylate of the phenethyl alcohol, which is then fluorinated with

before coupling to the adenosine core (or fluorinating a pre-coupled tosylate precursor).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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